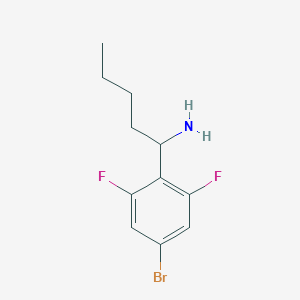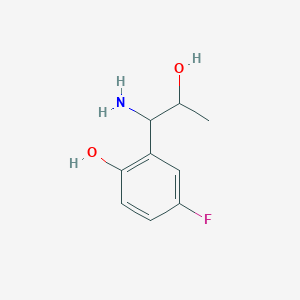
(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by the presence of a phenyl group attached to a propylamine chain. The specific structure of this compound includes a fluorine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated systems can also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methyl group can influence its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-Fluorophenyl)prop-2-enylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
(1R)-1-(3-Methylphenyl)prop-2-enylamine: Lacks the fluorine atom, which can influence its chemical properties and interactions.
(1R)-1-Phenylprop-2-enylamine: Lacks both the fluorine and methyl groups, serving as a simpler analog.
Uniqueness
The presence of both the fluorine atom and methyl group in (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(1R)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI-Schlüssel |
WCHFVELBYYGCNC-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C=C)N)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C=C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)

![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)



![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)

![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)




